
Technical Guide: Spectroscopic Analysis of 5-
bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Bromo-3-iodo-1-tosyl-1H-indole

Cat. No.: B186663 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of the spectroscopic characterization

of 5-bromo-3-iodo-1-tosyl-1H-indole. While specific experimental data for this compound is

not readily available in the cited literature, this guide offers generalized experimental protocols

and expected data formats based on the analysis of structurally similar indole derivatives.

Compound Information
Basic chemical information for 5-bromo-3-iodo-1-tosyl-1H-indole is available from various

chemical suppliers.

Property Value Reference

CAS Number 142688-28-6 [1][2]

Molecular Formula C₁₅H₁₁BrINO₂S [2]

Molecular Weight 476.13 g/mol [2]

Synonyms 5-bromo-3-iodo-1-tosylindole [2]

Spectroscopic Data (Hypothetical)
The following tables present the expected format for the spectroscopic data of 5-bromo-3-
iodo-1-tosyl-1H-indole. The values provided are placeholders and require experimental
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verification.

Table 2.1: Hypothetical ¹H NMR Data

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

Value s, d, t, q, m Value Value H Aromatic/Alkyl H

Value s, d, t, q, m Value Value H Aromatic/Alkyl H

Value s, d, t, q, m Value Value H Aromatic/Alkyl H

2.38 s - 3H CH₃ (Tosyl)

Table 2.2: Hypothetical ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

Value Aromatic/Alkyl C

Value Aromatic/Alkyl C

Value Aromatic/Alkyl C

21.8 CH₃ (Tosyl)

Table 2.3: Hypothetical IR Data

Wavenumber (cm⁻¹) Intensity Assignment

Value Strong, Medium, Weak Functional Group Vibration

Value Strong, Medium, Weak Functional Group Vibration

1370-1350, 1170-1150 Strong S=O (Sulfonyl)

~1600 Medium C=C (Aromatic)

Table 2.4: Hypothetical HRMS Data
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Ion Calculated m/z Found m/z

[M+H]⁺ Value Value

[M+Na]⁺ Value Value

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data, based on

methodologies reported for similar indole derivatives.[3][4]

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for good signal resolution.[3][4]

Sample Preparation:

Accurately weigh approximately 5-10 mg of the sample.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃

or DMSO-d₆).[3][4] The choice of solvent may affect chemical shifts.[5]

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Typically -2 to 12 ppm.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
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Spectral Width: Typically 0 to 220 ppm.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

3.2 Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Solid):

KBr Pellet Method:

Grind a small amount of the sample with anhydrous potassium bromide (KBr).

Press the mixture into a thin, transparent pellet.

Nujol Mull:

Grind the sample with a drop of Nujol (mineral oil) to create a paste.[6]

Spread the mull between two salt plates (e.g., NaCl or KBr).[6]

Data Acquisition:

Record the spectrum typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder (or salt plates with Nujol) to

subtract from the sample spectrum.

3.3 High-Resolution Mass Spectrometry (HRMS)

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument.

Ionization Method: Electrospray ionization (ESI) is a common technique for this type of

molecule.[3]
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Sample Preparation:

Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a

suitable solvent like methanol or acetonitrile.

The solution is then directly infused into the mass spectrometer.

Data Acquisition:

Acquire the spectrum in positive or negative ion mode. For this compound, positive ion

mode ([M+H]⁺, [M+Na]⁺) is likely to be successful.

The high-resolution capability allows for the determination of the exact mass, which can be

used to confirm the elemental composition.[7]

Visualization of Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized compound like 5-bromo-3-iodo-1-tosyl-1H-indole.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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tosyl-1h-indole-nmr-ir-hrms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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